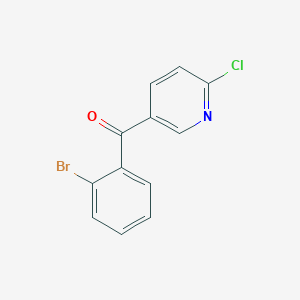

5-(2-Bromobenzoyl)-2-chloropyridine

Description

Contextualizing Halogenated Pyridine (B92270) Scaffolds in Modern Organic Chemistry Research

Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in the fields of medicinal and materials chemistry. The introduction of halogen atoms onto the pyridine ring significantly modulates the molecule's electronic properties and reactivity, making halogenated pyridines exceptionally versatile intermediates in organic synthesis. appchemical.com Halogens, such as chlorine and bromine, act as excellent leaving groups and are amenable to a wide range of cross-coupling reactions, including Suzuki and Sonogashira couplings, which are powerful tools for forming new carbon-carbon bonds. appchemical.com This enhanced reactivity allows chemists to introduce diverse functional groups and build complex molecular architectures. appchemical.com Consequently, halopyridines are considered key building blocks for the synthesis of pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. sarchemlabs.comthermofisher.com

Significance of Substituted Benzoyl Moieties in Complex Molecular Architecture

The benzoyl group, a phenyl ring attached to a carbonyl group, is another cornerstone of synthetic chemistry, particularly in the design of biologically active molecules. The carbonyl group can act as a hydrogen bond acceptor, enabling crucial interactions with biological targets like enzymes and receptors. googleapis.com Furthermore, the phenyl ring can be substituted with various functional groups, such as halogens, which can influence the molecule's steric and electronic profile, metabolic stability, and lipophilicity. wikipedia.org This ability to tune the properties of the molecule makes the substituted benzoyl moiety a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to optimize their structure-activity relationship (SAR). googleapis.com The straightforward and cost-effective synthesis of benzoyl-containing fragments further enhances their utility in drug design and development. googleapis.com

Rationale for Focused Academic Inquiry into 5-(2-Bromobenzoyl)-2-chloropyridine

While not extensively documented as a standalone product in academic literature, the rationale for a focused inquiry into this compound stems from its strategic position as a key synthetic intermediate. Its molecular architecture combines the reactive features of both a halogenated pyridine and a substituted benzoyl group. This dual functionality makes it a highly valuable precursor for more complex molecules.

A significant driver for its study is its likely role in the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine (B195683). This latter compound is a known key intermediate in the production of Remimazolam, a short-acting benzodiazepine derivative used as an intravenous anesthetic. wikipedia.org The synthesis of such diaryl ketones often proceeds through a Friedel-Crafts acylation reaction, a classic method for attaching an acyl group to an aromatic ring. wikipedia.org In this context, this compound represents the direct product of such a reaction, poised for subsequent chemical modification (such as amination) to yield the necessary pharmaceutical precursor.

Therefore, a thorough understanding of the synthesis and reactivity of this compound is critical for optimizing the manufacturing pathways of important active pharmaceutical ingredients. Its study provides insights into the regioselective functionalization of the pyridine ring and the interplay of its halogen substituents in multi-step synthetic sequences.

Detailed Research Findings

Due to its nature as a synthetic intermediate, detailed research findings on this compound itself are not widely published. However, its chemical properties can be predicted based on its structure, and a plausible synthesis can be outlined based on established chemical principles.

Plausible Synthesis via Friedel-Crafts Acylation

The most probable synthetic route to this compound is the Friedel-Crafts acylation of 2-chloropyridine (B119429) with 2-bromobenzoyl chloride. This reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

The mechanism involves the formation of a highly electrophilic acylium ion from the 2-bromobenzoyl chloride and the Lewis acid catalyst. This acylium ion then attacks the electron-rich 2-chloropyridine ring. The chlorine atom on the pyridine ring is a deactivating group, but it directs incoming electrophiles primarily to the 5-position, leading to the desired product. libretexts.org

Reaction Scheme:

2-chloropyridine + 2-bromobenzoyl chloride --(AlCl₃)--> this compound + HCl

This method is a foundational reaction in organic chemistry for the synthesis of aromatic ketones. nih.gov

Chemical and Physical Properties

While a specific CAS Number for this compound is not readily found in major chemical databases, its fundamental properties can be calculated.

Interactive Data Table: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₇BrClNO |

| Molecular Weight | 296.55 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(6-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClNO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNKCDKVECCFQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479713 | |

| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858035-60-6 | |

| Record name | Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 2 Bromobenzoyl 2 Chloropyridine

Retrosynthetic Analysis of 5-(2-Bromobenzoyl)-2-chloropyridine

Retrosynthetic analysis is a powerful strategy in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. fiveable.me For this compound, the analysis primarily focuses on the disconnection of the carbon-carbon and carbon-heteroatom bonds.

Disconnection Strategies for Pyridine-Benzoyl Linkage Formation

The key chemical bond to consider for disconnection in this compound is the one between the carbonyl carbon and the pyridine (B92270) ring. This bond can be retrosynthetically cleaved using two primary strategies:

Friedel-Crafts Acylation Approach: This strategy involves disconnecting the bond to form a pyridyl anion synthon and a benzoyl cation synthon. In a forward sense, this translates to a Friedel-Crafts acylation or a related reaction. The most logical precursors would be 2-chloropyridine (B119429) and 2-bromobenzoyl chloride. However, Friedel-Crafts acylations on pyridine rings are often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. wikipedia.orgorganic-chemistry.org The reaction typically requires harsh conditions and may result in low yields.

Cross-Coupling Approach: A more modern and versatile approach involves a disconnection that leads to precursors suitable for a cross-coupling reaction. This would typically involve a 5-substituted-2-chloropyridine and a 2-bromophenyl derivative. For instance, one could envision coupling a 5-metallo-2-chloropyridine (e.g., a boronic acid or ester) with a 2-bromobenzoyl derivative, or conversely, coupling a 2-bromophenylmetallated species with a 5-acyl-2-chloropyridine derivative. This strategy often offers milder reaction conditions and greater functional group tolerance.

Strategic Considerations for Halogen Retention and Introduction

A critical aspect of the synthesis is the strategic handling of the two halogen atoms—chlorine on the pyridine ring and bromine on the benzene (B151609) ring. Their retention throughout the synthetic sequence is paramount.

During a cross-coupling approach, the choice of catalyst and reaction conditions is crucial to avoid undesired side reactions, such as homo-coupling of the starting materials or reduction of the halogen groups. The differential reactivity of the C-Cl bond on the pyridine ring and the C-Br bond on the benzene ring can be exploited. Generally, C-Br bonds are more reactive in palladium-catalyzed cross-coupling reactions than C-Cl bonds, allowing for selective transformations.

The introduction of these halogens can be planned retrosynthetically. 2-Chloropyridine is a readily available starting material, often synthesized from pyridine-N-oxide. wikipedia.orgtandfonline.comwikipedia.org Similarly, 2-bromobenzoic acid, a precursor for 2-bromobenzoyl chloride, is commercially available. prepchem.com

Synthesis of this compound via Cross-Coupling Approaches

Given the challenges associated with Friedel-Crafts acylation on pyridines, cross-coupling reactions represent a more viable and efficient pathway for the synthesis of this compound. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose. researchgate.net

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of a 5-substituted-2-chloropyridine with a 2-bromophenylboronic acid derivative, or vice versa. A patent for a related compound, 2-(2-amino-5-bromobenzoyl)pyridine (B195683), describes a Suzuki-like coupling, highlighting the industrial relevance of this approach. google.compatsnap.com

A potential synthetic route would involve the reaction of 5-formyl-2-chloropyridine with 2-bromophenylboronic acid, followed by oxidation of the resulting alcohol to the ketone. Alternatively, and more directly, a 5-(alkoxycarbonyl)-2-chloropyridine could be coupled with a 2-bromophenyl organometallic reagent, followed by conversion to the ketone.

Catalyst Optimization and Ligand Effects in Coupling Pyridine and Bromobenzene (B47551) Precursors

The success of the Suzuki-Miyaura coupling heavily relies on the choice of the palladium catalyst and the associated ligands. For the coupling of halo-pyridines, which can be challenging substrates, careful optimization is necessary. acs.org

Phosphine (B1218219) ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For couplings involving electron-deficient heteroaryl chlorides like 2-chloropyridine, electron-rich and bulky phosphine ligands are often employed. These ligands promote the oxidative addition step and prevent catalyst deactivation.

Below is a table summarizing typical catalyst systems used in the Suzuki-Miyaura coupling of chloropyridines with arylboronic acids, which could be adapted for the synthesis of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Toluene | 100 | 85-95 | organic-chemistry.org |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 90-98 | organic-chemistry.org |

| Pd/C | PPh₃ | Na₂CO₃ | DME/H₂O | 80 | Good | acs.org |

| Pd(OAc)₂ | None (ligand-free) | K₂CO₃ | i-PrOH/H₂O | 80 | Moderate to Good | researchgate.net |

This table presents representative data for similar reactions and not the specific synthesis of this compound.

Substrate Scope and Limitations in Palladium-Catalyzed Coupling

While the Suzuki-Miyaura coupling is highly versatile, its application to the synthesis of this compound is not without potential limitations. The presence of the carbonyl group in one of the coupling partners could potentially interfere with the catalytic cycle, although modern catalyst systems often exhibit high functional group tolerance.

The steric hindrance around the 2-position of the bromobenzene derivative might also affect the reaction rate. However, the use of bulky phosphine ligands can often overcome this issue. The electronic nature of the substrates is also a key factor; electron-withdrawing groups on the aryl halide can facilitate oxidative addition, while electron-donating groups on the boronic acid can accelerate transmetalation.

A study on the coupling of various substituted chloropyrimidines with arylboronic acids demonstrated that a range of functional groups are tolerated, providing a basis for the successful synthesis of the target molecule. nih.gov

Below is a table illustrating the substrate scope for Suzuki-Miyaura couplings of halo-pyridines, which provides an indication of the potential success for the synthesis of this compound.

| Pyridine Substrate | Boronic Acid Substrate | Catalyst System | Yield (%) | Reference |

| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | 92 | organic-chemistry.org |

| 2-Chloro-5-methylpyridine (B98176) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | 88 | nih.gov |

| 2-Chloropyridine | 2-Methylphenylboronic acid | Pd(OAc)₂/XPhos | 85 | organic-chemistry.org |

| 3,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | 75 (monocoupling) | researchgate.net |

This table presents representative data for similar reactions and not the specific synthesis of this compound.

Negishi Coupling Methodologies for C(sp²)-C(sp²) Bond Construction

The Negishi cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it is well-suited for the synthesis of this compound. orgsyn.orgorgsyn.org This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.org For the synthesis of the target molecule, this would typically involve the reaction of a 2-chloropyridin-5-yl zinc halide with 2-bromobenzoyl chloride or a related electrophile.

Both palladium and nickel catalysts are effective for Negishi couplings. nih.gov Palladium catalysts, such as those with phosphine ligands, generally offer high yields and broad functional group tolerance. orgsyn.orgorgsyn.org Nickel-catalyzed reactions, using catalysts like NiCl₂·glyme with a terpyridine ligand, provide an efficient alternative, often at room temperature. nih.gov The choice between palladium and nickel can depend on the specific substrates and desired reaction conditions. nih.govacs.org The reaction demonstrates a significant tolerance for various functional groups, which is advantageous for complex molecule synthesis. orgsyn.orgorgsyn.org

| Catalyst System | Coupling Partners | Key Features | Reference |

| Palladium(0) with Phosphine Ligands | Organozinc Halide + Aryl/Vinyl Halide | High yields, mild conditions, broad functional group tolerance. | orgsyn.orgorgsyn.org |

| Nickel(II) with Terpyridine Ligands | Alkylzinc Halide + Aryl/Vinyl Halide | Effective at room temperature, good for sterically demanding partners. | nih.gov |

| Ni(cod)₂/s-Bu-Pybox | Alkylzinc Halide + Allylic/Propargylic Halide | Stereoconvergent, effective for secondary alkyl electrophiles. | acs.orgorganic-chemistry.org |

Sonogashira Coupling and Subsequent Transformations

An alternative route to this compound involves an initial Sonogashira coupling followed by a transformation of the resulting alkyne. The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org In this strategy, 5-bromo-2-chloropyridine (B1630664) could be coupled with a protected acetylene, such as (trimethylsilyl)acetylene.

Following the successful coupling to form 2-chloro-5-((trimethylsilyl)ethynyl)pyridine, the silyl (B83357) protecting group is removed. The terminal alkyne is then hydrated to yield the corresponding ketone. This hydration step effectively transforms the ethynyl (B1212043) group into a benzoyl group, provided the appropriate phenylacetylene (B144264) derivative was used initially. This multi-step approach offers flexibility but requires careful control of reaction conditions, especially during the hydration step, to avoid side reactions. orgsyn.org The development of copper-free Sonogashira protocols is also noteworthy, as it can simplify product purification. nih.gov

Friedel-Crafts Acylation Strategies for Benzoyl Introduction

Directly introducing the 2-bromobenzoyl group onto the 2-chloropyridine ring via Friedel-Crafts acylation presents significant challenges. quimicaorganica.org Pyridine is an electron-deficient heterocycle, making it inherently less reactive towards electrophilic aromatic substitution than benzene. quimicaorganica.orguoanbar.edu.iq Furthermore, the nitrogen atom can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. wikipedia.orgquora.com This coordination further deactivates the ring and can prevent the generation of the necessary acylium ion electrophile. quora.com

Regioselectivity Challenges and Solutions in Pyridine Acylation

The inherent electronic properties of the 2-chloropyridine ring dictate the regioselectivity of electrophilic substitution. The nitrogen atom and the chlorine atom both withdraw electron density from the ring, deactivating all positions but having the strongest effect at the C2, C4, and C6 positions. uoanbar.edu.iq Consequently, electrophilic attack is most likely to occur at the C3 or C5 position, which are the least deactivated. quimicaorganica.orguoanbar.edu.iq For the synthesis of this compound, this inherent preference for C5 substitution is advantageous. However, achieving mono-acylation without side reactions remains a significant hurdle due to the harsh conditions often required. quimicaorganica.org

Lewis Acid Catalysis and Reaction Condition Optimization

The choice of Lewis acid is critical in Friedel-Crafts acylation. wikipedia.org Strong Lewis acids like aluminum trichloride (B1173362) (AlCl₃) are typically used to generate the acylium ion from an acyl chloride. wikipedia.orgkhanacademy.org However, in the case of pyridine substrates, this strong interaction can be detrimental. quora.com Optimization of reaction conditions is therefore essential. This may involve using alternative, milder Lewis acids or employing a large excess of the catalyst to compensate for the amount that is complexed with the pyridine nitrogen. allstudyjournal.combeilstein-journals.org The reaction temperature and solvent also play crucial roles in controlling the reaction's outcome and minimizing side-product formation. beilstein-journals.org Despite these challenges, Friedel-Crafts acylation remains a conceptually direct, albeit practically difficult, route to the target compound.

Directed Ortho-Metalation and Subsequent Functionalization Routes

Directed ortho-metalation (DoM) offers a powerful and regiospecific alternative for the functionalization of pyridine rings. harvard.edu This strategy relies on a directing group (DMG) to guide the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). harvard.edunih.gov

For a substrate like 2-chloropyridine, the chlorine atom itself can act as a directing group, although its effectiveness can be limited. The N-oxide of pyridine is a more effective directing group for C2-lithiation. harvard.edu An alternative strategy could involve the introduction of a more powerful directing group at a different position to achieve the desired C5 functionalization. Once the pyridine ring is lithiated at the desired position, the resulting organolithium species can be quenched with a suitable electrophile, such as 2-bromobenzoyl chloride, to introduce the benzoyl moiety. This method provides excellent regiocontrol, bypassing the issues associated with electrophilic aromatic substitution. nih.govnih.gov

Chemo- and Regioselective Halogenation Strategies on Pyridine Ring

The synthesis of the precursor, 5-bromo-2-chloropyridine, requires precise control over halogenation. Direct halogenation of pyridine is often difficult and can lead to a mixture of products. However, various strategies have been developed for the chemo- and regioselective introduction of halogens. rsc.orgnih.gov

For instance, the halogenation of pyridine N-oxides provides a reliable route to 2-halopyridines. acs.org Activating the N-oxide with a reagent like phosphorus oxychloride (POCl₃) or p-toluenesulfonic anhydride (B1165640) allows for regioselective attack by a halide nucleophile. acs.orgtcichemicals.com The use of Selectfluor in combination with lithium chloride or lithium bromide has also been shown to be effective for the chlorination and bromination of aminopyridines under mild conditions, with the regioselectivity being strongly dependent on the substituents present. rsc.org These methods are crucial for preparing the specifically substituted halopyridine building blocks needed for subsequent cross-coupling reactions.

Bromination Protocols for Pyridine Derivatives

The introduction of a bromine atom at the 5-position of a 2-chloropyridine core is a critical step in the synthesis of the target molecule. Traditional bromination of pyridine and its derivatives can be challenging due to the electron-deficient nature of the pyridine ring, often requiring harsh conditions. However, several methods have been developed to achieve this transformation with greater efficiency and selectivity.

One common approach involves the direct bromination of a pre-existing pyridine derivative. For instance, the use of brominating agents like N-bromosuccinimide (NBS) in a suitable solvent is a widely employed method. The reaction conditions, such as temperature and catalyst, are crucial for controlling the regioselectivity of the bromination.

Another strategy involves the Sandmeyer reaction, where an amino group at the 5-position of the pyridine ring is converted to a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide catalyst. This method offers good control over the position of bromination. For example, 2-amino-5-chloropyridine (B124133) can be diazotized and subsequently treated with a bromine source to yield 2-bromo-5-chloropyridine. medchemexpress.com

More advanced techniques include metal-catalyzed cross-coupling reactions. For instance, a palladium-catalyzed amination can be used to introduce an amino group which can then be converted to the bromo group as described above. sigmaaldrich.com

Chlorination Methodologies on Pyridine Core

The installation of the chlorine atom at the 2-position of the pyridine ring is another key synthetic transformation. Direct chlorination of pyridine can lead to a mixture of products and is often difficult to control. A common and effective method for the synthesis of 2-chloropyridines is the treatment of the corresponding pyridine N-oxide with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction proceeds via the activation of the N-oxide, facilitating nucleophilic attack by the chloride ion at the 2-position.

Alternatively, 2-hydroxypyridines (or their tautomeric 2-pyridones) can be converted to 2-chloropyridines using reagents like phosphorus oxychloride. This method is particularly useful when the corresponding hydroxypyridine is readily available.

A patent describes a process for the preparation of 2-chloro-5-methylpyridine from a dihalopiperidine precursor, which is dehydrohalogenated and then chlorinated. nih.gov This highlights the variety of starting materials and strategies that can be employed for the synthesis of 2-chloropyridine derivatives.

Development of Novel and Efficient Synthetic Pathways for this compound

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound. These efforts are centered around one-pot and cascade reactions, as well as the incorporation of green chemistry principles.

One-Pot and Cascade Reaction Sequences

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, cost-effectiveness, and waste reduction. For the synthesis of the target compound, a potential one-pot approach could involve the sequential bromination and acylation of a 2-chloropyridine derivative.

While specific one-pot syntheses for this compound are not extensively reported in the literature, related methodologies for other substituted pyridines provide a conceptual framework. For instance, one-pot syntheses of 2,5-dihydropyrroles have been achieved through the relay actions of multiple metal catalysts. nih.gov Such multi-catalyst systems could potentially be adapted for the synthesis of the target molecule.

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, represent another elegant approach to increasing synthetic efficiency. The development of a cascade reaction for the synthesis of this compound would likely involve the carefully designed interplay of functional groups on the starting materials to facilitate a series of bond-forming events in a controlled manner.

Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. These principles aim to reduce or eliminate the use and generation of hazardous substances. acs.org

In the context of synthesizing this compound, several green chemistry strategies can be implemented:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG) is a key aspect of green chemistry. researchgate.net

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones as they are used in smaller amounts and can often be recycled and reused. For instance, the use of solid acid catalysts or reusable base catalysts can improve the environmental profile of the synthesis. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. nih.govrsc.org This technique has been successfully applied to the synthesis of various pyridine and pyrimidine (B1678525) derivatives. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry.

A patent for the one-step synthesis of the related compound 5-bromo-2-chloropyrimidine (B32469) highlights a move towards more efficient and potentially greener processes. The method utilizes hydrogen peroxide as a catalyst in a heating reaction, which can be a more environmentally friendly oxidant compared to traditional halogenating agents. youtube.com

Below is a table summarizing various synthetic approaches and the green chemistry principles that could be applied:

| Synthetic Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle(s) |

| Bromination | Use of excess bromine and harsh conditions. | Catalytic bromination with NBS; Use of greener solvents. | Atom Economy, Safer Solvents |

| Chlorination | Use of stoichiometric POCl₃. | Catalytic chlorination; Use of less hazardous reagents. | Catalysis, Safer Reagents |

| Acylation | Friedel-Crafts acylation with stoichiometric Lewis acids. | Catalytic Friedel-Crafts acylation; Microwave-assisted synthesis. | Catalysis, Energy Efficiency |

| Overall Process | Multi-step synthesis with isolation of intermediates. | One-pot or cascade reactions. | Process Intensification, Waste Reduction |

Chemical Reactivity and Transformation Studies of 5 2 Bromobenzoyl 2 Chloropyridine

Reactivity of the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a target for electrophilic attack and a potential ligand for metal centers.

N-Oxidation and Quaternization Reactions

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is common for pyridines and is typically achieved using oxidizing agents like peroxy acids. For instance, processes for the N-oxidation of 2-chloropyridine (B119429) and 2-bromopyridine (B144113) using peracetic acid generated in-situ have been described. google.comdcu.ie It is therefore highly probable that 5-(2-Bromobenzoyl)-2-chloropyridine would undergo a similar reaction to yield the corresponding N-oxide. The reaction of 2-chloropyridine with oxidizing agents can lead to the formation of 2-chloropyridine-N-oxide. dcu.iedcu.ie Studies on 3-substituted pyridines have also shown that they can be metabolically N-oxidized. nih.gov

Quaternization, the reaction of the pyridine nitrogen with an alkyl halide to form a pyridinium (B92312) salt, is another fundamental reaction of pyridines. While specific studies on this compound are not available, this reaction is a general feature of pyridine chemistry.

Coordination Chemistry with Transition Metals (Excluding Catalysis Focus)

Pyridine and its derivatives are well-known ligands in coordination chemistry, readily forming complexes with a variety of transition metals. wikipedia.orgdigitellinc.comelsevierpure.comnih.gov The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal center. The formation of such complexes is a fundamental aspect of pyridine chemistry. It is expected that this compound would also act as a ligand, coordinating to transition metals through its pyridine nitrogen. The specific properties of the resulting complexes would be influenced by the electronic and steric effects of the 2-chlorobenzoyl substituent.

Reactivity of the Bromo-Substituent

The bromine atom on the benzoyl ring is a key functional group, enabling a range of transformations, particularly nucleophilic substitutions and cross-coupling reactions.

Nucleophilic Aromatic Substitution on Bromobenzene (B47551) Moiety

Nucleophilic aromatic substitution (SNA) on aryl halides is a powerful method for forming new bonds. stackexchange.com While direct data for this compound is absent, the reactivity of aryl halides in SNA reactions is well-established. stackexchange.com The presence of the electron-withdrawing benzoyl group would activate the brominated ring towards nucleophilic attack. However, SNA reactions on unactivated aryl halides typically require harsh conditions or the presence of strong electron-withdrawing groups in the ortho or para positions.

It is important to distinguish this from nucleophilic substitution on the 2-chloropyridine ring, which is generally more facile due to the electron-withdrawing nature of the pyridine nitrogen. sigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Site

The bromine atom on the benzoyl group is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nobelprize.org

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. nobelprize.org The Suzuki coupling of 5-bromo-2-chloropyridine (B1630664) with 2,5-dimethoxyphenylboronic acid has been reported to yield 2-chloro-5-(2,5-dimethoxyphenyl)pyridine, demonstrating the reactivity of the C-Br bond in a related system. sigmaaldrich.com A patent describes a multi-step synthesis of 2-(2-amino-5-bromobenzoyl)pyridine (B195683) that involves a Suzuki-type coupling. google.com Given these precedents, it is highly likely that this compound would readily participate in Suzuki couplings with various boronic acids and their derivatives.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. dcu.ie It is a versatile reaction, and the bromo-substituent of the target molecule would be expected to be a suitable substrate for this transformation.

Heck Reaction: The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene. ucalgary.canih.gov The bromo-benzoyl moiety of the title compound should be amenable to Heck coupling with various alkenes.

Kumada Coupling: This reaction utilizes a Grignard reagent as the nucleophilic partner in a palladium- or nickel-catalyzed cross-coupling with an organohalide. nih.gov The synthesis of functionalized pyridines using Grignard reagents derived from bromopyridines has been documented, suggesting that the bromo-substituent in this compound would be reactive under Kumada coupling conditions. researchgate.netnih.gov

The following table summarizes the expected products from the palladium-catalyzed cross-coupling reactions of this compound with various nucleophiles.

| Coupling Reaction | Nucleophile Example | Expected Product Structure |

| Suzuki | Phenylboronic acid | 5-(2-Phenylbenzoyl)-2-chloropyridine |

| Stille | Tributyl(vinyl)stannane | 5-(2-Vinylbenzoyl)-2-chloropyridine |

| Heck | Styrene | 5-(2-(2-Phenylvinyl)benzoyl)-2-chloropyridine |

| Kumada | Methylmagnesium bromide | 5-(2-Methylbenzoyl)-2-chloropyridine |

Amination and Etherification via Buchwald-Hartwig and Ullmann-Type Reactions

The transformation of the aryl-bromide bond in this compound is readily achievable through modern cross-coupling methodologies, particularly the Buchwald-Hartwig and Ullmann-type reactions, to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a highly efficient method for the N-arylation of amines with aryl halides. sigmaaldrich.com In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond under typical palladium catalysis conditions allows for selective amination at the brominated phenyl ring. A practical approach for the Buchwald-Hartwig amination of bromopyridines has been developed, providing an entry to various aminopyridines. nih.gov While specific studies on this compound are not extensively documented, the reaction conditions for related brominated aromatic compounds are well-established. These reactions typically employ a palladium catalyst, such as [Pd₂(dba)₃], a phosphine (B1218219) ligand like BINAP, and a base, such as sodium tert-butoxide (NaOBut), in a suitable solvent like toluene. chemspider.com

Ullmann-type reactions, which traditionally use copper catalysts, are also a staple for the formation of C-N and C-O bonds. These reactions can be employed for both amination and etherification. Similar to the Buchwald-Hartwig reaction, the C-Br bond is generally more susceptible to coupling than the C-Cl bond, allowing for regioselective functionalization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| [Pd₂(dba)₃] | (±)-BINAP | NaOBut | Toluene | 80 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 100 |

| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 110 |

Carbonylation and Carboxylation Reactions

The carbon-bromine bond of the 2-bromobenzoyl moiety is a prime site for the introduction of a carbonyl group through palladium-catalyzed carbonylation reactions. This transformation typically involves reacting the aryl bromide with carbon monoxide (CO) gas in the presence of a palladium catalyst and a nucleophile, such as an alcohol or an amine, to yield esters or amides, respectively. If water is used as the nucleophile, a carboxylic acid can be formed (carboxylation).

This reaction allows for the conversion of the bromo-substituent into a variety of valuable functional groups, further expanding the synthetic utility of the this compound scaffold. The choice of catalyst, ligand, and reaction conditions can be tuned to optimize the yield and selectivity of the desired carbonyl derivative.

Table 2: General Conditions for Palladium-Catalyzed Carbonylation of Aryl Bromides

| Catalyst | Ligand | CO Source | Nucleophile | Product Type |

|---|---|---|---|---|

| Pd(OAc)₂ | dppf | CO gas (1 atm) | R-OH | Ester |

| PdCl₂(PPh₃)₂ | PPh₃ | Mo(CO)₆ | R-NH₂ | Amide |

| Pd(dba)₂ | Xantphos | CO gas (1-10 atm) | H₂O / Base | Carboxylic Acid |

Reactivity of the Chloro-Substituent

The 2-chloro-substituent on the pyridine ring exhibits its own distinct reactivity, primarily governed by the electron-deficient nature of the pyridine heterocycle.

Nucleophilic Aromatic Substitution on the Chloropyridine Ring

The pyridine ring's nitrogen atom acts as an electron-withdrawing group, rendering the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. pearson.com The chlorine atom at the C2 position of this compound is thus activated for displacement by a variety of nucleophiles. youtube.com This reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.net

Common nucleophiles for this transformation include amines, alkoxides, and thiols, leading to the corresponding 2-amino-, 2-alkoxy-, or 2-thio-substituted pyridine derivatives. The rate of these substitutions is influenced by the strength of the nucleophile and the presence of electron-withdrawing groups on the pyridine ring. nih.gov

Table 3: Factors Influencing Nucleophilic Aromatic Substitution on 2-Chloropyridines

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles react faster | The rate-determining step is often the initial nucleophilic attack. |

| Ring Substituents | Electron-withdrawing groups increase the rate | Stabilize the negative charge in the Meisenheimer intermediate. |

| Leaving Group Ability | Better leaving groups increase the rate | The C-Cl bond is sufficiently labile for substitution. |

Cross-Coupling Reactions at the Chlorine Site

While less reactive than the C-Br bond, the C-Cl bond at the 2-position of the pyridine ring can also participate in cross-coupling reactions. These reactions, such as Suzuki, Stille, or Sonogashira couplings, typically require more forcing conditions or specialized catalyst systems compared to those used for aryl bromides. For instance, cobalt-catalyzed cross-coupling reactions have been reported for 2-chloropyrimidines, offering an alternative to palladium-based methods. nih.gov

Selective Functionalization of the Chloro- vs. Bromo-Site

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this compound, enabling selective, stepwise functionalization. In palladium-catalyzed cross-coupling reactions, the C-Br bond undergoes oxidative addition to the palladium(0) center much more readily than the C-Cl bond. This chemoselectivity allows for the initial modification of the benzoyl portion of the molecule while leaving the chloropyridine ring intact.

A typical synthetic strategy would involve a first cross-coupling reaction under standard conditions to functionalize the bromo-position. Subsequently, the chloro-substituent can be targeted for a second, different cross-coupling reaction, often by employing more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher reaction temperatures. This stepwise approach provides a powerful route to complex, highly substituted diaryl ketone structures. For example, a palladium-catalyzed amination could first be performed at the C-Br site, followed by a Suzuki coupling at the C-Cl site. sigmaaldrich.com

Table 4: General Selectivity in Cross-Coupling of Aryl Dihalides

| Reaction Type | Typical Reactivity Order | Conditions for C-Cl Coupling |

|---|---|---|

| Suzuki Coupling | C-I > C-Br > C-OTf >> C-Cl | High temperature, strong base, specialized ligands (e.g., Buchwald ligands) |

| Buchwald-Hartwig Amination | C-I > C-Br > C-OTf >> C-Cl | More active catalyst systems, higher temperatures |

| Sonogashira Coupling | C-I > C-Br >> C-Cl | Often requires co-catalysts (e.g., CuI) and more forcing conditions for C-Cl |

Reactivity of the Benzoyl Carbonyl Group

The carbonyl group of the benzoyl moiety in this compound is an electrophilic center and can undergo a range of characteristic reactions. allstudiesjournal.comstackexchange.com As a diaryl ketone, its reactivity is somewhat attenuated compared to aldehydes or alkyl ketones due to the electron-donating resonance effects of the two aryl rings. libretexts.org

Nucleophilic addition is a primary reaction pathway for the carbonyl group. libretexts.org Common transformations include:

Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Deoxygenation: The carbonyl can be completely removed and converted to a methylene (B1212753) group (CH₂) via methods such as the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and HCl) reductions.

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

These transformations of the carbonyl group, in conjunction with the reactivity at the halogenated sites, underscore the value of this compound as a versatile intermediate in organic synthesis.

Table 5: Common Transformations of the Benzoyl Carbonyl Group

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene Group |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene Group |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Tertiary Alcohol |

Theoretical and Computational Studies of 5 2 Bromobenzoyl 2 Chloropyridine

Spectroscopic Property Prediction (Excluding Actual Spectral Data)

Computational Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become an invaluable tool in the structural elucidation of complex organic molecules like 5-(2-Bromobenzoyl)-2-chloropyridine. By employing quantum chemical calculations, it is possible to obtain theoretical ¹H and ¹³C NMR data that can be compared with experimental spectra to confirm or propose chemical structures. The accuracy of these predictions is highly dependent on the chosen computational level, which includes the selection of the density functional theory (DFT) functional and the basis set.

Various functionals have been developed and benchmarked for their efficacy in predicting NMR chemical shifts. For instance, functionals like WP04 have been specifically optimized for the prediction of proton chemical shifts, while others such as WC04 are tailored for carbon chemical shifts. idc-online.comgithub.io The choice of basis set, such as the Pople-style 6-31G(d,p) or the more extensive 6-311+G(2d,p), also plays a crucial role in the accuracy of the computed shifts. nih.gov For molecules containing heavy atoms like bromine, the inclusion of appropriate basis sets that can handle relativistic effects is also a consideration.

The process typically involves an initial geometry optimization of the molecule, followed by the calculation of the magnetic shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

Below is a hypothetical data table illustrating the kind of results that would be obtained from a computational study of this compound, based on a DFT calculation at a specified level of theory.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Note: These are hypothetical values for illustrative purposes)

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C2 (Pyridine) | 151.0 | H3 (Pyridine) | 7.90 |

| C3 (Pyridine) | 122.5 | H4 (Pyridine) | 8.15 |

| C4 (Pyridine) | 139.0 | H6 (Pyridine) | 8.80 |

| C5 (Pyridine) | 135.2 | H3' (Benzoyl) | 7.50 |

| C6 (Pyridine) | 150.8 | H4' (Benzoyl) | 7.65 |

| C=O | 192.3 | H5' (Benzoyl) | 7.45 |

| C1' (Benzoyl) | 138.1 | H6' (Benzoyl) | 7.70 |

| C2' (Benzoyl) | 120.5 | ||

| C3' (Benzoyl) | 131.8 | ||

| C4' (Benzoyl) | 129.4 | ||

| C5' (Benzoyl) | 127.6 | ||

| C6' (Benzoyl) | 133.7 |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry provides a powerful avenue for investigating the mechanisms of chemical reactions, such as the electrophilic aromatic substitution (EAS) on the pyridine (B92270) ring of this compound. The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The presence of a chloro substituent further deactivates the ring, while the bromobenzoyl group's effect will depend on its electronic influence at different positions.

A computational study would involve locating the transition state (TS) for the attack of an electrophile at various positions on the pyridine ring. rsc.orgresearchgate.net By calculating the activation energy (the energy difference between the reactants and the transition state), the preferred site of substitution can be predicted. nih.gov The reaction is expected to proceed via a two-step mechanism involving the formation of a cationic intermediate, known as a sigma complex or arenium ion. researchgate.net The attack of an electrophile is typically the rate-determining step. researchgate.net

Theoretical calculations can map out the entire reaction pathway, including the structures of reactants, intermediates, transition states, and products. This allows for a detailed understanding of the factors controlling the regioselectivity of the reaction.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Attack on the Pyridine Ring (Note: These are hypothetical values for illustrative purposes)

| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Position 3 | 25.8 | Less Favorable |

| Position 4 | 22.5 | More Favorable |

| Position 6 | 28.1 | Least Favorable |

The presence of two halogen atoms, chlorine on the pyridine ring and bromine on the benzoyl ring, makes this compound a substrate for nucleophilic substitution reactions. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups and the ring nitrogen. The chlorine at position 2 is a potential leaving group in a nucleophilic aromatic substitution (SNAAr) reaction. researchgate.net

Computational methods can be used to explore the reaction pathways for nucleophilic attack. rsc.orgnih.gov This would involve identifying the transition states for the attack of a nucleophile on the carbon atom bearing the chlorine or the bromine. The relative activation energies for these two pathways would determine the selectivity of the reaction. For an SNAAr reaction on the pyridine ring, the mechanism typically involves the formation of a Meisenheimer complex, a negatively charged intermediate. mdpi.com

The nature of the nucleophile and the reaction conditions would significantly influence the outcome, and these factors can be modeled computationally.

Table 4: Hypothetical Calculated Activation Energies for Nucleophilic Attack (Note: These are hypothetical values for illustrative purposes)

| Site of Nucleophilic Attack | Leaving Group | Calculated Activation Energy (kcal/mol) | Predicted Pathway |

|---|---|---|---|

| C2 of Pyridine | Cl⁻ | 18.2 | Favorable |

| C2' of Benzoyl Ring | Br⁻ | 24.7 | Less Favorable |

Solvent Effects and Solvation Models in Computational Chemistry

Solvent effects can significantly influence the structure, reactivity, and spectral properties of molecules. Computational chemistry accounts for these effects using various solvation models, which can be broadly categorized as explicit or implicit.

Explicit solvent models involve the inclusion of a number of individual solvent molecules in the calculation. youtube.com This approach can provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. youtube.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. youtube.com This method is computationally less demanding and is widely used to model the bulk effects of a solvent on chemical processes. researchgate.netmdpi.com

For a molecule like this compound, the choice of solvent could influence the conformational preferences and the energies of reaction intermediates and transition states. A computational study incorporating a solvation model would provide more realistic predictions that are more directly comparable to experimental results obtained in solution. idc-online.com

Applications of 5 2 Bromobenzoyl 2 Chloropyridine As a Chemical Scaffold and Probe

Utilization as a Building Block in Complex Heterocyclic Synthesis

The construction of complex molecular architectures is a cornerstone of modern organic chemistry. Densely functionalized building blocks like 5-(2-Bromobenzoyl)-2-chloropyridine are instrumental in this pursuit, enabling the efficient assembly of intricate heterocyclic systems. mdpi.comresearchgate.net

The creation of polycyclic systems containing a pyridine (B92270) ring is of significant interest in medicinal chemistry and materials science. The functional groups on this compound offer several pathways to achieve such structures. For instance, the 2-chloro substituent can serve as a leaving group in intramolecular cyclization reactions. Following a cross-coupling reaction at the bromophenyl moiety to introduce a nucleophilic group, a subsequent intramolecular nucleophilic aromatic substitution (SNA_r) could forge a new ring, leading to fused systems like pyrido-benzodiazepines or other related polycycles.

Furthermore, a variety of synthetic methods have been developed to create fused pyridine derivatives, such as pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines, from appropriately substituted pyridine precursors. nih.gov Similarly, multi-component reactions are known to rapidly generate highly functionalized tricyclic pyridine-fused 2-pyridones. nih.gov The ketone function in this compound could also participate in condensation and cyclization reactions to build additional fused rings.

Pyridine-containing molecules are integral to the development of advanced organic materials, including organic light-emitting diodes (OLEDs), sensors, and photovoltaics. The synthesis of multi-substituted pyridines from various precursors is a key strategy for creating molecular scaffolds with desirable emission properties. rsc.org The conjugated system of this compound, combined with its two distinct halogen handles, makes it an ideal precursor for oligomeric and polymeric materials.

For example, the bromo and chloro positions can be used as anchor points in step-growth polymerization reactions, such as Suzuki or Stille polycondensation, to create well-defined conjugated polymers. The benzoyl-pyridine core would be incorporated directly into the polymer backbone, influencing its electronic and photophysical properties. The ability to further modify the structure post-polymerization offers additional avenues for tuning the material's characteristics.

Role in Diversification-Oriented Synthesis and Library Generation

Diversification-oriented synthesis aims to create a wide array of structurally diverse molecules from a common starting material. This approach is crucial for discovering new compounds with interesting properties in fields ranging from drug discovery to materials science. spirochem.comuniroma1.it The orthogonal reactivity of the C-Cl and C-Br bonds in this compound makes it exceptionally well-suited for these strategies.

Parallel synthesis enables the rapid creation of large libraries of related compounds, which is a foundational technique in modern drug discovery. acs.org The distinct reactivity of the halogens in this compound allows for sequential, site-selective functionalization. A typical strategy would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the more reactive C-Br bond. sigmaaldrich.com The resulting intermediate, now bearing a new substituent, can then undergo a second transformation, such as a nucleophilic aromatic substitution at the C-Cl bond.

This two-step sequence allows for the combinatorial mixing of building blocks, leading to a large library of analogues from a single, advanced intermediate. This method provides an efficient way to explore the chemical space around the core scaffold.

Table 1: Representative Parallel Synthesis Scheme for Analogue Generation

| Step | Reaction Type | Reactive Site | Example Reagent (R-group Source) | Resulting Structure |

| 1 | Suzuki Coupling | C(phenyl)-Br | Arylboronic Acid (R¹-B(OH)₂) | 5-(R¹-benzoyl)-2-chloropyridine |

| 2 | Nucleophilic Substitution | C(pyridyl)-Cl | Amine (R²-NH₂) | 5-(R¹-benzoyl)-2-(R²-amino)pyridine |

| 1 | Buchwald-Hartwig Amination | C(phenyl)-Br | Amine (R¹-NH₂) | 5-(2-(R¹-amino)benzoyl)-2-chloropyridine |

| 2 | Suzuki Coupling | C(pyridyl)-Cl | Pyridylboronic Acid (R²-B(OH)₂) | 5-(2-(R¹-amino)benzoyl)-2-R²-pyridine |

The principles of library generation are equally applicable to materials science. By systematically varying the substituents on the this compound scaffold using parallel synthesis, a library of derivatives can be created. researchgate.net These compounds can then be screened for specific properties, such as fluorescence, non-linear optical activity, or liquid crystalline behavior. This high-throughput approach accelerates the discovery of new organic materials by allowing researchers to efficiently map structure-property relationships. The core scaffold's inherent electronic properties can be finely tuned by the diverse peripheral groups introduced through combinatorial reactions.

Development of Chemical Probes for Non-Biological Research

A chemical probe is a small molecule used to study and manipulate a system of interest. While many probes are designed for biological targets, the concept is also vital in materials science and chemical systems. nih.govmdpi.comdntb.gov.ua The development of such probes often requires a molecular scaffold that can be easily modified with reporter groups (e.g., fluorophores) or reactive groups for covalent attachment. nih.govox.ac.uk

The this compound scaffold possesses the necessary handles for such modifications. For instance, one of the halogen atoms could be replaced with a fluorescent dye via a cross-coupling reaction. The other halogen could be substituted with a group that specifically interacts with an analyte or surface of interest. Alternatively, the remaining halogen could be converted into a reactive functional group, such as an azide (B81097) or alkyne, to enable "click" chemistry for covalent labeling of a target system. The rigid, conjugated nature of the benzoyl-pyridine core provides a stable platform for these appended functionalities, making it a promising candidate for the rational design of chemical probes for non-biological applications.

Design of Probes for Catalytic System Investigation

No specific studies were identified that describe the design or use of this compound as a chemical probe for investigating catalytic systems. The functionality of the molecule, featuring a ketone linker between two distinct halogenated aromatic rings, theoretically allows for interactions that could be monitored. However, no published research demonstrates its application for this purpose.

Exploration in Supramolecular Chemistry and Host-Guest Interactions

There is no available literature detailing the exploration of this compound in the field of supramolecular chemistry or its involvement in host-guest interactions. The compound's structure, with potential hydrogen bond acceptors and halogen bond donors, could lend itself to such studies, but no specific research has been published.

Strategic Intermediate in the Synthesis of Agrochemical Research Compounds

Precursor for Advanced Crop Protection Agents (General Chemical Structure, not specific efficacy)

While related pyridine and benzoyl-containing compounds are known to be precursors in the synthesis of agrochemicals, no specific synthetic routes originating from this compound to produce advanced crop protection agents have been documented in the available literature. The general chemical structure suggests it could serve as a building block, but concrete examples are absent.

Contributions to Methodological Advancements in Organic Synthesis

Demonstrating Novel Coupling Reactions or Reactivity Patterns

Q & A

Q. What are the recommended safety protocols for handling 5-(2-Bromobenzoyl)-2-chloropyridine in laboratory settings?

Due to the presence of a 2-chloropyridine moiety, this compound may share hazards with 2-chloropyridine, including skin/eye irritation and respiratory tract irritation. Researchers should:

- Use fume hoods and personal protective equipment (PPE) to minimize inhalation and dermal exposure .

- Avoid direct contact by wearing nitrile gloves and lab coats.

- Store in well-ventilated areas away from incompatible reagents (e.g., strong oxidizers).

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR can identify substituent positions on the pyridine ring and benzoyl group. For example, coupling patterns in H NMR distinguish aromatic protons (e.g., deshielded protons near electron-withdrawing groups) .

- X-ray Crystallography : SHELXL (part of the SHELX suite) is widely used for small-molecule structure refinement. Data collection requires high-quality single crystals, and refinement parameters should account for halogen-heavy atoms (Br, Cl) .

Q. What are common synthetic routes to prepare this compound?

- Friedel-Crafts Acylation : React 2-chloropyridine with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl) under anhydrous conditions .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling could introduce the bromobenzoyl group using a boronic acid derivative and Pd catalyst .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of nucleophilic attacks on this compound?

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-deficient sites. The 5-bromo position is more reactive toward nucleophilic substitution due to inductive effects from the benzoyl group .

- Molecular Orbital Analysis : Evaluate LUMO distribution to prioritize reactive sites. Experimental validation via F NMR (if fluorine analogs are synthesized) can corroborate computational findings .

Q. What strategies resolve contradictions in reported reaction yields for Suzuki-Miyaura coupling involving this compound?

- Parameter Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl), bases (CsCO vs. KCO), and solvents (THF vs. DMF) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect side products (e.g., debrominated intermediates) that may reduce yields .

Q. How does the electron-withdrawing benzoyl group influence the pharmacological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) Studies : Modify substituents on the benzoyl group and assess binding affinity to target receptors (e.g., nicotinic acetylcholine receptors).

- In Vivo Studies : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) of derivatives with varying electron-withdrawing groups .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.